2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid
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Overview
Description
“2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid” is a chemical compound with the CAS Number: 369403-44-1 . It has a molecular weight of 327.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is [1,1’-biphenyl]-4-yl [(tert-butoxycarbonyl)amino]acetic acid . The InChI code for this compound is 1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22) .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 327.38 .
Scientific Research Applications
Environmental Management
The treatment of wastewater from the pesticide industry is a critical area of research where complex organic compounds play a significant role. These studies explore the removal of toxic pollutants from wastewater, highlighting the importance of biological processes and granular activated carbon in achieving high-quality effluent. Such research is crucial for mitigating the environmental impact of industrial waste, demonstrating the broader applicability of organic compound studies in environmental science (Goodwin et al., 2018).
Pharmaceutical Synthesis and Application
A significant area of application for complex organic compounds is in drug synthesis, where they serve as key building blocks for creating a variety of value-added chemicals. Levulinic acid (LEV), with its carbonyl and carboxyl functional groups, exemplifies this application. It is utilized in cancer treatment, medical materials, and other fields, showcasing the versatility and importance of such compounds in medical research and pharmaceutical development (Zhang et al., 2021).
Molecular Interactions and Peptide Studies
Research on the paramagnetic amino acid TOAC and its incorporation in peptides for analyzing backbone dynamics and secondary structure demonstrates the intricate applications of organic compounds in understanding biological and chemical phenomena. These studies use a variety of spectroscopic techniques, such as EPR, NMR, and X-ray crystallography, to investigate peptide interactions with membranes and proteins, underscoring the compound's utility in biophysical and biochemical research (Schreier et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry for the protection of amines . The Boc group can be removed under acidic conditions, revealing the free amine which can then interact with its targets .
Biochemical Pathways
Based on the structure of the compound and its potential use in the synthesis of efflux pump inhibitors , it could be involved in the modulation of bacterial efflux pumps, which are crucial components of bacterial resistance to antibiotics.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability .
Result of Action
If used as an efflux pump inhibitor, it could potentially increase the intracellular concentration of antibiotics, enhancing their efficacy against bacteria .
Action Environment
The action of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group and thus the activity of the compound . Additionally, the presence of other compounds or drugs could potentially affect the compound’s efficacy and pharmacokinetics .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid' involves the protection of the amine group, followed by the synthesis of the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "4-phenylbenzaldehyde", "tert-butyl carbamate", "ethyl bromoacetate", "sodium hydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "dichloromethane", "methanol", "acetic anhydride", "pyridine", "triethylamine", "hexane", "water" ], "Reaction": [ "Step 1: Protection of amine group", "4-phenylbenzaldehyde is reacted with tert-butyl carbamate in the presence of sodium hydride to form 4-phenyl-N-tert-butoxycarbonylbenzaldimine.", "Step 2: Synthesis of ethyl 4-phenylphenylacetate", "4-phenyl-N-tert-butoxycarbonylbenzaldimine is reacted with ethyl bromoacetate in the presence of sodium hydride to form ethyl 4-phenylphenylacetate.", "Step 3: Hydrolysis of ethyl 4-phenylphenylacetate", "Ethyl 4-phenylphenylacetate is hydrolyzed with hydrochloric acid to form 2-(4-phenylphenyl)acetic acid.", "Step 4: Protection of carboxylic acid group", "2-(4-phenylphenyl)acetic acid is reacted with acetic anhydride and pyridine to form 2-(4-phenylphenyl)acetic anhydride.", "Step 5: Synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid", "2-(4-phenylphenyl)acetic anhydride is reacted with tert-butyl carbamate in the presence of triethylamine to form 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid.", "Step 6: Deprotection of amine and carboxylic acid groups", "2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid is treated with sodium hydroxide and sodium bicarbonate in methanol and water to remove the tert-butoxycarbonyl and acetyl protecting groups, yielding the final product." ] } | |
CAS No. |
369403-44-1 |
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 |
Purity |
95 |
Origin of Product |
United States |
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